molecular formula C11H10F3NO3 B141449 Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate CAS No. 145513-97-9

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate

Cat. No.: B141449
CAS No.: 145513-97-9
M. Wt: 261.2 g/mol
InChI Key: UZPZHEHQDFPRST-QMMMGPOBSA-N
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Description

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structure, which includes a trifluoroacetamido group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate typically involves the reaction of phenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2,2-trifluoroacetamido)acetate
  • N-Methyl-2,2,2-trifluoroacetamide
  • 2,2,2-Trifluoroacetamide

Uniqueness

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate is unique due to its specific structure, which combines a phenyl group with a trifluoroacetamido moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(16)8(7-5-3-2-4-6-7)15-10(17)11(12,13)14/h2-6,8H,1H3,(H,15,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZHEHQDFPRST-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628458
Record name Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145513-97-9
Record name Methyl (αS)-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145513-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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